molecular formula C8H7N3O3 B11905387 methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1207176-21-3

methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11905387
CAS No.: 1207176-21-3
M. Wt: 193.16 g/mol
InChI Key: NDGDEDNPYUBXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a chemical building block based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure of high significance in medicinal chemistry due to its structural resemblance to purine nucleotides . This 7-deazapurine core is extensively investigated for its broad-spectrum bioactivity, particularly in the development of novel antimicrobial and anticancer agents . Researchers value this scaffold for its versatility in synthetic chemistry, enabling various functionalizations to create derivatives for structure-activity relationship (SAR) studies . The pyrrolo[2,3-d]pyrimidine structure serves as a key pharmacophore in kinase inhibitor design. It can mimic adenosine and form critical hydrogen bonds with the hinge region of kinase domains, making it a warhead in potential therapeutics targeting p21-activated kinases (PAK4), RET kinase, and other targets relevant in various cancers . Furthermore, this scaffold is a focal point in addressing the critical global health challenge of antimicrobial resistance (AMR), with recent advances highlighting its application in developing new antibacterial, antifungal, and antiviral agents . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1207176-21-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(11-5)9-3-10-7(4)12/h2-3H,1H3,(H2,9,10,11,12)

InChI Key

NDGDEDNPYUBXSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CNC2=O

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

The most widely reported method involves constructing the pyrrolopyrimidine ring system through cyclization reactions. A pivotal intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , is synthesized via chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃) and a tertiary amine base such as diisopropylethylamine (DIPEA). Optimized conditions (105°C for 16 hours with 6 equivalents of POCl₃ and 8 equivalents of DIPEA) achieve yields up to 95%. Subsequent hydrolysis of the 4-chloro intermediate under mild alkaline conditions introduces the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Solvent systems profoundly influence reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) enhance cyclization rates by stabilizing transition states. In contrast, toluene minimizes side reactions during chlorination steps due to its non-polar nature.

Catalytic additives such as cesium carbonate improve cyclization yields by deprotonating intermediates, facilitating ring closure. For example, using 1.2 equivalents of Cs₂CO₃ in DMSO increases yields from 73% to 91% in the cyclization of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

Temperature and Stoichiometry

Controlling reaction temperature is critical. Chlorination proceeds optimally at 105°C, while cyclization requires lower temperatures (35–40°C) to prevent decomposition. Excess POCl₃ (6 equivalents) ensures complete conversion of diol intermediates, but exceeding this amount leads to over-chlorination.

Industrial-Scale Production Considerations

Scalability and Cost Efficiency

Large-scale synthesis prioritizes atom economy and solvent recovery . The use of trimethyl orthoformate as both a reagent and solvent reduces waste, while catalytic ZnCl₂ minimizes metal contamination. Continuous-flow reactors are employed for exothermic steps like chlorination, improving safety and consistency.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for dominant synthesis routes:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Cyclization/Chlorination7H-Pyrrolo[2,3-d]pyrimidine-2,4-diolPOCl₃, DIPEA9599.5High
Formamidine Cyclization2-Methyl-3,3-dichloroacrylonitrileFormamidine acetate9199.3Moderate

Cyclization/chlorination offers superior yields and scalability but requires stringent control over POCl₃ stoichiometry. The formamidine route, while slightly lower yielding, uses cheaper starting materials and is better suited for small-batch production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for iodination, sodium methoxide for cyclization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

Scientific Research Applications

Antiviral Activity

Recent studies have identified derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, including methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, as potential antiviral agents against flaviviruses such as Zika virus and dengue virus. These compounds exhibit promising antiviral activity with low cytotoxicity, making them suitable candidates for further development. For instance, a study reported that specific analogs showed an EC90 value of 12.4 µM against Zika virus and demonstrated over 90% protection against dengue virus in vitro .

Inhibition of Protein Kinases

The compound has been explored as a potential inhibitor of p21-activated kinase 4 (PAK4), which plays a crucial role in tumor progression. Research indicated that derivatives of this compound can inhibit PAK4 with IC50 values as low as 2.7 nM, suggesting strong potential for anti-cancer therapies . The mechanism involves inducing apoptosis in cancer cells and regulating critical signaling pathways involved in cell proliferation.

JAK1 Inhibition

Another significant application is in the development of Janus kinase (JAK) inhibitors. A derivative of this compound was identified as a selective JAK1 inhibitor with an IC50 value of 8.5 nM, indicating its potential for treating autoimmune diseases and cancers associated with JAK signaling pathways .

Case Study 1: Antiviral Properties

A study focused on the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their efficacy against Zika and dengue viruses. The structure-activity relationship (SAR) studies revealed that modifications at positions 4 and 7 significantly enhanced antiviral activity while maintaining low cytotoxicity levels .

Case Study 2: Cancer Treatment

In another investigation, the compound's ability to inhibit PAK4 was evaluated using MV4-11 cell lines. The results showed that treatment with specific derivatives led to cell cycle arrest and apoptosis induction, highlighting its potential as a lead compound for cancer therapeutics targeting PAK4 .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityTargeting flaviviruses (Zika and dengue)EC90 = 12.4 µM; >90% protection
Protein Kinase InhibitionInhibiting PAK4 to combat tumor progressionIC50 = 2.7 nM; induces apoptosis
JAK1 InhibitionTreating autoimmune diseases and cancersIC50 = 8.5 nM; selective for JAK1

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and apoptosis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound -OH (C4), -COOCH3 (C6) C8H7N3O3 193.16 Not explicitly reported; inferred from analogs
Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate -Cl (C4), -OH (C5), dihydro structure C8H8ClN3O3 229.62 Enhanced stability due to saturation; potential for modified bioavailability
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate -Cl (C4), -OH (C5), -CH3 (C2, C7), -COOCH2CH3 (C6) C11H12ClN3O3 269.68 Increased steric bulk; possible resistance to metabolic degradation
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid -Cl (C2, C4), -COOH (C6) C7H3Cl2N3O2 232.02 Higher hydrophilicity (carboxylic acid vs. ester); altered kinase inhibition
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine -Cl (C4), -CH3 (C6), furan-2-ylmethyl (C7) C12H10ClN3O 247.68 Enhanced π-π interactions; potential for CNS targeting

Key Structural and Functional Insights

a) Substituent Effects on Bioactivity
  • Chlorine vs. In contrast, hydroxyl groups improve hydrogen-bonding capacity, critical for solubility and target recognition .
  • Ester vs. Carboxylic Acid : The methyl/ethyl ester in carboxylate derivatives (e.g., C6-COOCH3) improves cell permeability, while carboxylic acid analogs (e.g., C6-COOH) may enhance solubility and ionic interactions, as seen in EGFR inhibitors .
b) Steric and Conformational Effects
  • Additional methyl groups (e.g., at C2 and C7 in ethyl 4-chloro-5-hydroxy-2,7-dimethyl analogs) increase steric hindrance, possibly delaying metabolic clearance .
  • Aromatic Substituents : Furan-2-ylmethyl or phenylsulfonyl groups (e.g., in and ) introduce aromaticity, enabling π-stacking with protein residues, a feature leveraged in kinase inhibitors .

EGFR Inhibition

Trisubstituted pyrrolo[2,3-d]pyrimidines with aryl/alkyl groups at positions 2, 5, and 6 exhibit EGFR inhibitory activity. For example:

  • Compound 101 (2,5,6-trisubstituted): EGFR IC50 = 5.31 µM .
  • Compound 102 (2,5,6-trisubstituted): EGFR IC50 = 159.8 µM .
    This highlights the importance of substituent size and position in modulating potency.

Antitumor Potential

Pyrrolo[2,3-d]pyrimidine derivatives with 5-(3-hydroxy-1,4-naphthoquinonyl) substituents (e.g., compound 4c) adopt slowly interconverting conformers, a feature linked to selective cytotoxicity in cancer cells .

Biological Activity

Methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is characterized by a fused pyrrole and pyrimidine ring system. Its structure can be represented as follows:

Methyl 4 hydroxy 7H pyrrolo 2 3 d pyrimidine 6 carboxylate\text{Methyl 4 hydroxy 7H pyrrolo 2 3 d pyrimidine 6 carboxylate}

This structure is crucial for its interaction with biological targets, particularly protein kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, exhibit significant inhibitory activity against cyclin-dependent kinases (CDK) such as CDK4 and CDK6. These kinases play a vital role in cell cycle regulation and are often implicated in cancer progression.

A study demonstrated that compounds with modifications at positions 2, 6, and 7 of the pyrrolo[2,3-d]pyrimidine structure showed enhanced selectivity and potency against CDK4/6 compared to traditional inhibitors like ribociclib . Specifically, the presence of a hydroxyl group at position 4 may enhance binding affinity through hydrogen bonding interactions.

PAK4 Inhibition

Another area of interest is the inhibition of p21-activated kinase 4 (PAK4). Compounds derived from this scaffold have been shown to inhibit PAK4 significantly, which is involved in various signaling pathways related to tumor progression. For instance, one derivative exhibited an IC50 value of 2.7 nM against PAK4 and demonstrated potent anti-tumor activity in MV4-11 cells . This suggests that this compound may also serve as a lead compound for developing PAK4-targeted therapies.

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in several studies. Notably:

  • In Vitro Studies : Various derivatives have shown promising results in inhibiting the proliferation of pancreatic cancer cell lines such as MIA PaCa-2. The most potent compounds displayed IC50 values significantly lower than those of established chemotherapeutics .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could induce apoptosis in cancer cells by arresting them at the G0/G1 phase of the cell cycle .

Table: Summary of Biological Activities

CompoundTarget KinaseIC50 (nM)Cell LineEffect
Compound 5nPAK42.7MV4-11Induces apoptosis
Methyl derivativeCDK9<10MIA PaCa-2Anti-proliferative
Compound 23CDK9<10Multiple linesStrong anti-cancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step routes, including chlorination of pyrrolopyrimidine precursors followed by hydrolysis or nucleophilic substitution to introduce the hydroxyl group. For example, phosphorus oxychloride (POCl₃) is often used for chlorination, while controlled hydrolysis under alkaline conditions (e.g., NaOH/EtOH) can yield the hydroxy derivative. Temperature control (e.g., 80–100°C) and solvent selection (DMF or acetonitrile) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity, as monitored by HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming regiochemistry and functional groups, particularly the hydroxy and ester moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For structural elucidation of intermediates, X-ray crystallography may be employed if single crystals are obtainable .

Q. How can ester hydrolysis or functional group interconversion be optimized for this compound?

  • Methodological Answer : The methyl ester group can undergo hydrolysis using LiOH or KOH in aqueous THF at 50–60°C. Reaction progress is monitored via TLC, with acidic workup (HCl) to isolate the carboxylic acid derivative. For nucleophilic substitutions (e.g., replacing hydroxy with amines), catalysts like Hünig’s base or Pd-mediated coupling may enhance efficiency. Solvent polarity and temperature gradients are adjusted to suppress side reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity in kinase inhibition assays?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that substituents at the 4-position (hydroxy vs. chloro) significantly alter binding affinity. For instance, replacing the hydroxy group with a chloro group (as in methyl 4-chloro analogs) increases lipophilicity, enhancing membrane permeability but potentially reducing solubility. Biochemical assays (e.g., ATP-competitive kinase inhibition) should compare IC₅₀ values across analogs, using recombinant kinases and fluorescence polarization assays. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .

Q. What strategies resolve contradictions in reported biological data between in vitro and cellular assays?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., serum protein binding in cellular assays) or metabolite interference. To address this:

  • Standardize assays : Use matched in vitro (purified enzyme) and cellular (e.g., HEK293 transfected with target kinase) systems.
  • Metabolite profiling : Employ LC-MS to identify degradation products or active metabolites in cellular environments.
  • Control for off-target effects : Include orthogonal assays (e.g., thermal shift assays) to confirm target engagement .

Q. How can computational methods accelerate reaction pathway design for novel derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and machine learning (ML) models trained on reaction databases can predict feasible pathways. For example, ICReDD’s workflow integrates quantum chemistry with experimental feedback to optimize conditions (e.g., solvent, catalyst) for Suzuki-Miyaura couplings or cyclizations. Reaction yield and regioselectivity are modeled using descriptors like electronic parameters (Hammett σ) and steric bulk .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment.
  • CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. kinase-deficient cells.
  • Molecular Dynamics (MD) simulations : Model compound-receptor interactions over time to assess binding stability and allosteric effects .

Data Contradiction Analysis

Q. How to address conflicting NMR data for this compound in different solvent systems?

  • Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) can obscure peak assignments. To resolve:

  • Use deuterated solvents consistently across studies.
  • Perform 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts to confirm assignments.
  • Compare with literature data for structurally similar pyrrolopyrimidines (e.g., ethyl 4-chloro analogs) to identify consistent patterns .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for chlorination steps to avoid hydrolysis side reactions.
  • Characterization : Use HRMS with electrospray ionization (ESI) for accurate mass validation of labile derivatives.
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.